放线菌素D

描述

Actinomycin D, also known as Dactinomycin, is a chemotherapy medication used to treat a number of types of cancer . This includes Wilms tumor, rhabdomyosarcoma, Ewing’s sarcoma, trophoblastic neoplasm, testicular cancer, and certain types of ovarian cancer . It is given by injection into a vein .

Synthesis Analysis

Actinomycin L is formed via spirolinkage of anthranilamide to the 4-oxoproline moiety of actinomycin X2, prior to the condensation of the actinomycin halves . This structural feature has not previously been identified in naturally occurring actinomycins .Molecular Structure Analysis

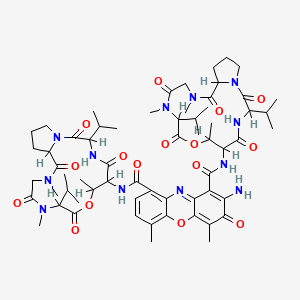

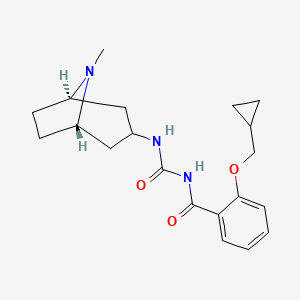

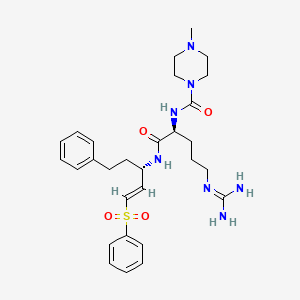

Actinomycin D is composed of two parts: a flat ring that resembles the DNA bases, and two cyclic peptides composed of unusual amino acids . The flat ring intercalates between bases in the DNA double helix, and the cyclic peptides fit perfectly into the major groove of the DNA .Chemical Reactions Analysis

The slow reversal of the peptide ring conformation is viewed as accounting for the slow dissociation of actinomycin from DNA and as being the basis for the high order of effectiveness of actinomycin on the RNA polymerase reaction as compared with simpler analogs of the antibiotic .Physical And Chemical Properties Analysis

Actinomycin D is a clear, yellowish liquid administered intravenously . It is most commonly used in the treatment of a variety of cancers .科学研究应用

抗癌剂

放线菌素D以其抗癌特性而闻名。 它与DNA结合并干扰作用机制,这是其抗癌特性的关键 。它与转录复合物中双链B-DNA与单链DNA连接边界内发现的最高能量β-DNA形式结合。 这会固定复合物,干扰生长中的RNA链的延伸 。

抗菌活性

this compound已被发现对各种细菌(如枯草芽孢杆菌、肺炎克雷伯菌亚种肺炎克雷伯菌、金黄色葡萄球菌、表皮葡萄球菌、伤寒沙门氏菌、大肠杆菌、耐甲氧西林金黄色葡萄球菌和耐万古霉素肠球菌)表现出强大的抗菌活性。 大肠杆菌,耐甲氧西林金黄色葡萄球菌和耐万古霉素肠球菌 。 在放线菌素中,放线菌素X2被发现比this compound和V更有效 。

抗耐甲氧西林金黄色葡萄球菌和抗耐万古霉素肠球菌化合物

从链霉菌菌株M7中纯化的放线菌素已显示出具有用于对抗多重耐药细菌,特别是耐万古霉素肠球菌和耐甲氧西林金黄色葡萄球菌的潜力 。

RNA聚合酶抑制

this compound用于抑制RNA聚合酶 。 通过与DNA结合,它阻止RNA聚合酶附着在DNA上并将其转录成RNA 。

凋亡诱导剂

this compound是凋亡的有效诱导剂 。凋亡是发生在多细胞生物体中的程序性细胞死亡过程。 通过诱导凋亡,this compound可以帮助控制细胞的生长和增殖 。

合成生物学应用

this compound已被用于参与细菌生物碱波黑霉素生物合成的核心基因的异源表达 。 这为鉴定用于合成生物学应用的新启动子提供了一个很好的例子 。

作用机制

Target of Action

Actinomycin D, also known as dactinomycin, primarily targets DNA within cells . It binds to DNA and inhibits RNA synthesis (transcription), with chain elongation more sensitive than initiation, termination, or release . This interaction with DNA is crucial for its role as a chemotherapy drug.

Mode of Action

Actinomycin D works by intercalating into DNA at GpC sites . This means it inserts itself between the DNA base pairs, disrupting the DNA’s normal structure and function. By doing so, it prevents the elongation of the RNA chain by RNA polymerase , thereby inhibiting transcription . This disruption of RNA synthesis leads to impaired mRNA production, and as a result, protein synthesis also declines after Actinomycin D therapy .

Biochemical Pathways

Actinomycin D affects several biochemical pathways. It has been shown to inhibit the alternative pathway of peptidoglycan biosynthesis . It also activates MAP kinases (ERK, p38, and JNK) and AKT, leading to an activation of the Rb-E2F cascade and a blockage of cell cycle transitions due to c-jun depletion .

Pharmacokinetics

The pharmacokinetics of Actinomycin D are complex and can vary among individuals . It is minimally metabolized and is concentrated in nucleated cells . Approximately 30% of the dose is recovered in urine and feces in one week . The median clearance is 4.6 L/h/m2 and the half-life is 25 hours .

Result of Action

The primary result of Actinomycin D’s action is the inhibition of cell proliferation . By forming a stable complex with double-stranded DNA and inhibiting DNA-primed RNA synthesis, it causes single-stranded breaks in DNA . This damage to the cancer cells’ DNA prevents a cell from dividing into 2 new cells, helping to stop the cancer from growing .

安全和危害

未来方向

属性

IUPAC Name |

2-amino-4,6-dimethyl-3-oxo-1-N,9-N-bis[(3R,6S,7R,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H86N12O16/c1-27(2)42-59(84)73-23-17-19-36(73)57(82)69(13)25-38(75)71(15)48(29(5)6)61(86)88-33(11)44(55(80)65-42)67-53(78)35-22-21-31(9)51-46(35)64-47-40(41(63)50(77)32(10)52(47)90-51)54(79)68-45-34(12)89-62(87)49(30(7)8)72(16)39(76)26-70(14)58(83)37-20-18-24-74(37)60(85)43(28(3)4)66-56(45)81/h21-22,27-30,33-34,36-37,42-45,48-49H,17-20,23-26,63H2,1-16H3,(H,65,80)(H,66,81)(H,67,78)(H,68,79)/t33-,34-,36+,37+,42-,43-,44+,45+,48+,49+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJURFGZVJUQBHK-IIXSONLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N(CC(=O)N([C@H](C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)N[C@H]6[C@H](OC(=O)[C@@H](N(C(=O)CN(C(=O)[C@@H]7CCCN7C(=O)[C@H](NC6=O)C(C)C)C)C)C(C)C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H86N12O16 | |

| Record name | ACTINOMYCIN D | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19722 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020031 | |

| Record name | Actinomycin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1255.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Actinomycin d appears as bright red rhomboid prisms or red powder. (NTP, 1992), Solid | |

| Record name | ACTINOMYCIN D | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19722 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dactinomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015105 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble at 50 °F (NTP, 1992), Soluble at 10 °C, 1 gram dissolves in about 8 mL of alcohol and 25 mL of water at 10 °C. 1 gram dissolves in 1000 mL of water at 37 °C and about 1666 mL of ether., In water, 4.0X10+4 mg/L at 10 °C, 2.00e-02 g/L | |

| Record name | ACTINOMYCIN D | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19722 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dactinomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00970 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DACTINOMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3220 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dactinomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015105 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Good evidence exists that this drug bind strongly, but reversibly, to DNA, interfering with synthesis of RNA (prevention of RNA polymerase elongation) and, consequently, with protein synthesis., The capacity of actinomycins to bind with double-helical DNA is responsible for their biological activity and cytotoxicity. X-ray studies of a crystalline complex between dactinomycin and deoxyguanosine permitted formulation of a model that appears to explain the binding of the drug to DNA. The planar phenoxazone ring intercalates between adjacent guanine-cytosine base pairs of DNA, while the polypeptide chains extend along the minor groove of the helix. The summation of these interactions provides great stability to the dactinomycin-DNA complex, and as a result of the binding of dactinomycin, the transcription of DNA by RNA polymerase is blocked. The DNA-dependent RNA polymerases are much more sensitive to the effects of dactinomycin than are the DNA polymerases. In addition, dactinomycin causes single-strand breaks in DNA, possibly through a free-radical intermediate or as a result of the action of topoisomerase II, Dactinomycin is an antineoplastic antibiotic. The drug has bacteriostatic activity, particularly against gram-positive organisms, but its cytotoxicity precludes its use as an anti-infective agent. Although the exact mechanism(s) of action has not been fully elucidated, the drug appears to inhibit DNA-dependent RNA synthesis by forming a complex with DNA by intercalating with guanine residues and impairing the template activity of DNA. Protein and DNA synthesis are also inhibited but less extensively and at higher concentrations of dactinomycin than are needed to inhibit RNA synthesis. Dactinomycin is immunosuppressive and also possesses some hypocalcemic activity similar to plicamycin., Generally, the actinomycins exert an inhibitory effect on gram-positive and gram-negative bacteria and on some fungi. However, the toxic properties of the actinomycins (including dactinomycin) in relation to antibacterial activity are such as to preclude their use as antibiotics in the treatment of infectious diseases., Dactinomycin acts by forming stable complexes with double-helical DNA that inhibit DNA-directed RNA synthesis (interfere with RNA polymerase) more than DNA synthesis. The drug is cell-cycle active., The effect of dactinomycin on cellular respiration and accompanying ATP formation was investigated in Jurkat and HL-60 cells. Cellular mitochondrial oxygen consumption (measured by a homemade phosphorescence analyzer) and ATP content (measured by the luciferin-luciferase bioluminescence system) were determined as functions of time t during continuous exposure to the drug. The rate of respiration, k, was the negative of the slope of [O2] versus t. Oxygen consumption and ATP content were diminished by cyanide, confirming that both processes involved oxidations in the mitochondrial respiratory chain. In the presence of dactinomycin, k decreased gradually with t, the decrease being more pronounced at higher drug concentrations. Cellular ATP remained constant for 5 h in untreated cells, but in the presence of 20 microM dactinomycin it decreased gradually (to one-tenth the value at 5 h for untreated cells). The drug-induced inhibition of respiration and decrease in ATP were blocked by the pancaspase inhibitor benzyloxycarbonyl-Val-Ala-DL-Asp-fluoromethyl ketone (zVAD-fmk). A rapid but temporary decrease in cellular ATP observed on the addition of zVAD-fmk was shown to be due to DMSO (added with zVAD-fmk). The effect of dactinomycin on respiration differed from that of doxorubicin. Plots of [O2] versus t were curved for dactinomycin so that k decreased gradually with t. The corresponding plots for doxorubicin were well fit by two straight lines; so k was constant for approximately 150 min, at which time k decreased, remaining constant at a lower level thereafter. The results for cells treated with mixtures of the two drugs indicated that the drugs acted synergistically. These results show the onset and severity of mitochondrial dysfunction in cells undergoing apoptosis induced by dactinomycin. | |

| Record name | Dactinomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00970 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DACTINOMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3220 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Bright red crystalline powder, Yellow lyophilized powder. /Cosmegen/ | |

CAS RN |

50-76-0 | |

| Record name | ACTINOMYCIN D | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19722 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dactinomycin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dactinomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00970 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Actinomycin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dactinomycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DACTINOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CC1JFE158 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DACTINOMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3220 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dactinomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015105 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

467 to 469 °F (decomposes) (NTP, 1992), 241.5-243 °C, Melts between 245 and 248 dec C with decomposition., 241.5 - 243 °C | |

| Record name | ACTINOMYCIN D | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19722 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dactinomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00970 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DACTINOMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3220 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dactinomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015105 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Actinomycin D exerts its biological effects primarily by binding to DNA and inhibiting DNA-dependent RNA synthesis [, , , , , , ]. The compound preferentially intercalates at guanine-cytosine (GC) rich sites in the DNA double helix [, ]. This intercalation physically obstructs the movement of RNA polymerase along the DNA template, thereby hindering the transcription process [, ]. The inhibition of RNA synthesis ultimately leads to a cascade of downstream effects, impacting various cellular functions and processes.

ANone:

- Spectroscopic data:

A: While specific data on material compatibility is limited in the provided research, Actinomycin D's stability has been investigated under various conditions []. It is generally stable in acidic conditions but can degrade in alkaline environments []. Light exposure can also contribute to its degradation [].

A: Actinomycin D is not known to possess catalytic properties. Its primary mechanism of action revolves around binding and inhibiting DNA-dependent RNA synthesis, rather than catalyzing chemical reactions [, , , , , , ].

A: Yes, computational studies have been employed to understand the interaction of Actinomycin D with DNA []. These studies have helped in visualizing the drug's binding mode within the DNA helix and provided insights into the forces driving this interaction [].

A: Modifications to the Actinomycin D structure can significantly impact its activity []. For instance, altering the peptide rings attached to the phenoxazinone chromophore can influence DNA binding affinity and sequence selectivity, thereby affecting potency and potential for cross-resistance [].

A: Actinomycin D's stability is sensitive to factors like pH, light, and temperature []. Formulation strategies often involve using stabilizing agents and protecting the compound from light and extreme temperatures []. Specific formulation details are often proprietary to manufacturers.

A: As a potent cytotoxic agent, Actinomycin D necessitates strict handling and disposal protocols to ensure worker safety and minimize environmental contamination []. These regulations vary by country and institution but typically involve using personal protective equipment, working in designated areas, and adhering to specific waste disposal guidelines.

- PK: Actinomycin D exhibits a short half-life in vivo [, ]. It undergoes hepatic metabolism and is primarily excreted in bile [].

- PD: The pharmacodynamics involve rapid binding to DNA, leading to inhibition of RNA synthesis [, , , , , , , ].

ANone:

- In vitro: Actinomycin D demonstrates cytotoxicity against a variety of cancer cell lines [, , , ].

- In vivo: Studies in animal models have shown efficacy against various tumor types, including rhabdomyosarcoma [].

A: Yes, resistance to Actinomycin D can emerge through mechanisms like increased drug efflux mediated by transporters such as P-glycoprotein (P-gp) [, ]. Cross-resistance to other structurally unrelated drugs that are also substrates of P-gp can occur [, ].

A: Actinomycin D is associated with significant toxicity, including bone marrow suppression, gastrointestinal toxicity, and liver toxicity [, , ]. These toxicities limit its therapeutic window and necessitate careful patient monitoring.

A: While traditional formulations are commonly used, research into more targeted delivery strategies for Actinomycin D is ongoing. This includes exploring nanoparticle formulations and antibody-drug conjugates to enhance tumor specificity and reduce off-target effects [].

A: Research is ongoing to identify biomarkers that can predict response to Actinomycin D therapy, monitor treatment response, and identify patients at higher risk of developing adverse effects []. Genetic variations in drug transporters like P-gp are being investigated as potential pharmacogenomic biomarkers [].

ANone: Various analytical methods are employed, including:

- Spectrophotometry: Utilizes Actinomycin D's characteristic UV-Vis absorbance for quantification [].

- Chromatographic Techniques: High-performance liquid chromatography (HPLC) coupled with various detectors (e.g., UV, fluorescence) allows for separation and sensitive quantification in complex matrices [, ].

A: Actinomycin D's dissolution rate and solubility can vary depending on the formulation and media []. This can impact its bioavailability and efficacy [].

A: Analytical methods undergo rigorous validation to ensure accuracy, precision, specificity, and other relevant performance characteristics [].

A: Stringent quality control measures are implemented throughout the development, manufacturing, and distribution of Actinomycin D to ensure consistency, safety, and efficacy [].

A: Yes, Actinomycin D is known to interact with drug transporters like P-glycoprotein (P-gp) [, ]. This interaction can impact its absorption, distribution, and excretion, ultimately influencing its efficacy and toxicity [, ].

A: Actinomycin D exhibits potent cytotoxicity and should not be considered biocompatible []. Data on its biodegradability is limited.

A: Other chemotherapeutic agents with different mechanisms of action can be considered as alternatives depending on the specific cancer type and treatment goals [].

A: Given its cytotoxic nature, Actinomycin D-containing waste requires specialized handling and disposal to prevent environmental contamination and ensure human safety []. This typically involves treating the waste as hazardous material and following established protocols for incineration or other appropriate methods.

A: Key resources include access to well-equipped laboratories with cell culture facilities, animal models, and advanced analytical instruments for characterization and quantification []. Collaborations with clinicians and access to patient samples are essential for translational research.

A: Actinomycin D was first isolated in 1954 []. Its unique structure and potent antitumor activity sparked significant interest. Over the decades, research has elucidated its mechanism of action, explored its clinical potential, and investigated strategies to overcome resistance and manage toxicity [].

ANone: Actinomycin D research has benefited from collaborations across various disciplines, including:

- Chemistry and Chemical Biology: Synthesizing analogs to understand structure-activity relationships and develop more potent or less toxic derivatives [].

- Pharmacology and Pharmaceutics: Optimizing formulations, exploring drug delivery systems, and conducting pharmacokinetic/pharmacodynamic studies to improve its therapeutic index [].

- Cancer Biology and Oncology: Elucidating mechanisms of action, resistance mechanisms, and identifying biomarkers to guide treatment decisions [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B1684156.png)

![3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one](/img/structure/B1684164.png)

![(2R)-3-[(4a,6,8,12a,12b-pentahydroxy-3-methyl-1,7,12-trioxo-5,6-dihydro-4H-benzo[a]anthracen-6a-yl)sulfanyl]-2-acetamidopropanoic acid](/img/structure/B1684169.png)

![(E)-N-[(18Z)-6-(2-amino-2-oxoethyl)-12-benzyl-9-(1-hydroxyethyl)-3-(hydroxymethyl)-18-[(4-hydroxyphenyl)methylidene]-19,22-dimethyl-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3-[2-[(E)-pent-1-enyl]phenyl]prop-2-enamide](/img/structure/B1684171.png)